(+)-Lupinine

Cholinergic Pharmacology Receptor Binding Assays Neuropharmacology

Procure (+)-Lupinine for its unique mAChR-over-nAChR selectivity (IC50 190 µM vs >500 µM)—a >2.6-fold muscarinic preference unattainable with sparteine (mAChR IC50 = 21 µM) or lupanine. The (+)-enantiomer is mandatory for synthesizing (+)-AM1 antimalarials (IC50 16–35 nM, TI >1000) and serves as a validated scaffold for AChE inhibitor SAR (50+ ester derivatives). Essential for muscarinic signaling dissection, tonic smooth muscle contractility studies, and stereospecific semi-synthetic drug discovery programs.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 7635-60-1
Cat. No. B1675505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lupinine
CAS7635-60-1
SynonymsLupinine, (+)-
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)CO
InChIInChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m1/s1
InChIKeyHDVAWXXJVMJBAR-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Lupinine (CAS 7635-60-1): Chiral Quinolizidine Alkaloid Scaffold for Neuropharmacology, Antimalarial, and Cholinesterase Research Procurement


(+)-Lupinine (CAS 7635-60-1) is a naturally occurring bicyclic quinolizidine alkaloid with the systematic stereochemical designation (1S,9aR)-octahydro-2H-quinolizine-1-methanol [1]. As the less abundant enantiomer relative to its (-)-counterpart, (+)-lupinine serves as a critical chiral scaffold for the synthesis of antimalarial aminoquinoline derivatives and triazole-containing antiviral analogs [2]. Unlike the more widely studied tetracyclic quinolizidines such as sparteine and lupanine, (+)-lupinine possesses a simpler bicyclic core that enables distinct receptor interaction profiles and downstream derivatization pathways, making it a unique tool compound for structure-activity relationship (SAR) investigations and a strategic precursor for semi-synthetic drug discovery programs [3].

(+)-Lupinine Procurement: Why Generic Quinolizidine Alkaloid Substitution Risks Irreproducible Receptor Pharmacology and Synthetic Outcomes


Substitution of (+)-lupinine with alternative quinolizidine alkaloids such as sparteine, lupanine, or even its enantiomer (-)-lupinine introduces significant pharmacological and synthetic divergence that cannot be mitigated by simple concentration adjustment. Receptor profiling reveals that (+)-lupinine exhibits a distinctive muscarinic-over-nicotinic selectivity signature (mAChR IC50 = 190 µM vs. nAChR IC50 > 500 µM) that differs markedly from sparteine (nAChR IC50 = 331 µM, mAChR IC50 = 21 µM), which displays the opposite selectivity with 15-fold higher muscarinic potency [1]. In isolated tissue preparations, lupinine induces qualitatively distinct smooth muscle responses characterized by greater tonic spasticity compared to sparteine, a functional difference that cannot be replicated by adjusting sparteine concentration [2]. From a synthetic chemistry perspective, the (+)-enantiomer is essential for producing the (+)-AM1 antimalarial series; racemic mixtures introduce unnecessary stereochemical complexity and may alter both potency and toxicity profiles as documented in lupanine enantiomer studies [3]. Generic substitution therefore compromises experimental reproducibility across multiple orthogonal dimensions: receptor pharmacology, tissue-level functional responses, and stereochemically-defined synthetic outcomes.

(+)-Lupinine Quantitative Differentiation Evidence: Receptor Selectivity, Smooth Muscle Pharmacology, and Synthetic Derivative Performance


(+)-Lupinine Receptor Selectivity Profile: Differential Muscarinic vs. Nicotinic Affinity Compared to Sparteine and Lupanine

(+)-Lupinine demonstrates a receptor selectivity profile characterized by weak nicotinic acetylcholine receptor (nAChR) affinity (IC50 > 500 µM) and moderate muscarinic acetylcholine receptor (mAChR) affinity (IC50 = 190 µM). This selectivity pattern contrasts sharply with sparteine, which exhibits 15-fold higher muscarinic potency (mAChR IC50 = 21 µM) and measurable nicotinic activity (nAChR IC50 = 331 µM) [1]. Lupanine, the ketonic oxidation product of sparteine, displays the opposite extreme with potent nicotinic affinity (nAChR IC50 = 5 µM) but weaker muscarinic binding (mAChR IC50 = 114 µM) [1]. Cytisine, a structurally related tricyclic quinolizidine, shows ultra-potent nicotinic activity (nAChR IC50 = 0.14 µM) with negligible muscarinic selectivity [1]. These data derive from competitive radioligand displacement assays using specifically bound radiolabelled ligands on receptor preparations.

Cholinergic Pharmacology Receptor Binding Assays Neuropharmacology

(+)-Lupinine Smooth Muscle Pharmacology: Quantitative Potency and Qualitative Response Differences Relative to Sparteine

In isolated rabbit uterus preparations, (+)-lupinine base demonstrated approximately 1/5 the stimulant potency of sparteine disulfate on a molar basis [1]. Crucially, the qualitative nature of the tissue response differed substantially: at high concentrations (1:5,000 to 1:1,000 w/v), lupinine produced prolonged spasticity characterized by sustained elevation of basal tone, whereas sparteine at equivalent effective concentrations produced stimulation followed by depression of amplitude [1]. Trilupine base and d-lupanine dihydrochloride were only about 1/15 as effective as sparteine and produced no depressant effects [1]. The minimal stimulatory concentration for sparteine disulfate was 1:100,000, with maximal maintained stimulation observed at 1:50,000 to 1:20,000 [1]. This study constitutes the only published head-to-head functional comparison of these lupine alkaloids in a physiologically relevant ex vivo tissue system.

Smooth Muscle Pharmacology Uterine Contractility Ex Vivo Tissue Assays

(+)-Lupinine-Derived Antimalarial (+)-AM1: In Vitro Potency and Therapeutic Index Comparable to (-)-AM1

The (+)-lupinine-derived compound (+)-AM1 (7-chloro-4-{N-[(1S,9aR)(octahydro-2H-quinolizin-1-yl)methyl]amino}quinoline) exhibits in vitro antimalarial activity against both chloroquine-resistant (CQ-R) and chloroquine-susceptible (CQ-S) strains of Plasmodium falciparum with IC50 values ranging from 16 to 35 nM [1]. This potency is statistically indistinguishable from that of (-)-AM1, the enantiomeric counterpart synthesized from the more expensive and supply-limited (-)-lupinine [1]. Both enantiomers demonstrate therapeutic indices exceeding 1000 against human normal cell lines [1]. The racemic mixture (+/-)-AM1 maintains comparable potency (IC50 16-35 nM) and selectivity, enabling cost-effective synthesis without chiral resolution requirements [1]. The (+)-lupinine required for (+)-AM1 synthesis was obtained via a novel lipase-catalyzed kinetic resolution of racemic lupinine, representing the first reported enzymatic method for producing enantiopure (+)-lupinine at preparative scale [1].

Antimalarial Drug Discovery Plasmodium falciparum Aminoquinoline Derivatives

(+)-Lupinine as AChE Inhibitor Scaffold: Benchmark IC50 Values for SAR-Guided Derivative Design

A comprehensive structure-activity relationship study evaluated 63 lupinine-based compounds, including 50 commercial lupinine esters of diverse carboxylic acids and 13 novel triazole derivatives, for acetylcholinesterase (AChE) inhibitory activity [1]. Lupinine ester IC50 values ranged from 24.4 ± 3.4 µM (compound 25) to 111.3 ± 12.5 µM (compound 49), establishing a quantitative baseline for this scaffold class [1]. The most potent derivative, a triazole-substituted compound (compound 15), exhibited IC50 of 8.2 ± 1.3 µM, comparable to the clinically approved AChE inhibitor galantamine [1]. Kinetic analysis classified compound 15 as a mixed-type AChE inhibitor [1]. Linear discriminant analysis of 11 SwissADME descriptors identified five key physicochemical features distinguishing active from inactive lupinine esters, providing a predictive SAR model for rational derivative design [1].

Acetylcholinesterase Inhibition Structure-Activity Relationship Alzheimer's Disease Research

(+)-Lupinine-Derived Triazole Antivirals: Sub-Micromolar Potency Against Influenza A H1N1 and H3N2 Subtypes

1,2,3-Triazole-containing derivatives synthesized from the (+)-lupinine scaffold demonstrate direct antiviral activity against orthomyxoviruses including influenza A/Vladivostok/2/09 (H1N1) and A/Almaty/8/98 (H3N2) [1]. The most potent compound in this series achieved an IC50 of 0.5 µM in viral infectivity reduction assays [1]. Molecular docking studies revealed strong binding energies between these triazolyl lupinine derivatives and influenza viral proteins hemagglutinin and neuraminidase, consistent with the observed virucidal effects against extracellular virions [1]. Four compounds from this series were identified for further comprehensive in vitro and in vivo evaluation [1]. Notably, this antiviral activity represents a distinct pharmacological application of the (+)-lupinine scaffold independent of its cholinergic or antimalarial activities, demonstrating the scaffold's versatility for generating derivatives with orthogonal biological mechanisms.

Antiviral Drug Discovery Influenza Virus Triazole Derivatives

(+)-Lupinine: Evidence-Backed Application Scenarios for Chiral Alkaloid Procurement


Cholinergic Receptor Subtype Selectivity Studies Requiring Low Nicotinic Interference

Investigators studying muscarinic acetylcholine receptor signaling in the presence of endogenous nicotinic tone should select (+)-lupinine (mAChR IC50 = 190 µM, nAChR IC50 > 500 µM) over sparteine (mAChR IC50 = 21 µM, nAChR IC50 = 331 µM) or lupanine (nAChR IC50 = 5 µM). The >2.6-fold muscarinic-to-nicotinic selectivity ratio of lupinine contrasts with sparteine's 15-fold higher muscarinic potency and opposite selectivity, enabling cleaner pharmacological dissection of muscarinic pathways without requiring additional nicotinic antagonists [1]. This application is supported by direct comparative radioligand displacement data across multiple quinolizidine alkaloids [1].

Smooth Muscle Tonic Contractility Research Models

Researchers investigating alkaloid-induced sustained smooth muscle spasticity should procure (+)-lupinine rather than sparteine or lupanine based on the documented differential response in isolated rabbit uterus preparations [1]. At concentrations of 1:5,000 to 1:1,000, lupinine produces prolonged spasticity characterized by sustained tone elevation, whereas sparteine at equivalent effective concentrations produces stimulation followed by amplitude depression [1]. This qualitative difference in tissue response cannot be reproduced by sparteine concentration adjustment, making (+)-lupinine essential for studying tonic contractile mechanisms distinct from phasic stimulation [1].

Cost-Effective Synthesis of Antimalarial Aminoquinoline Derivatives

Medicinal chemistry programs developing aminoquinoline antimalarials should utilize (+)-lupinine for (+)-AM1 synthesis, as this enantiomer provides in vitro potency (IC50 16-35 nM against P. falciparum) and therapeutic index (>1000) equivalent to (-)-AM1 while enabling production via lipase-catalyzed kinetic resolution of racemic starting material [1]. This synthetic strategy addresses the critical supply and cost limitations associated with (-)-lupinine, which is isolated in limited quantities from Lupinus luteus and cannot meet large-market production demands [1]. The racemic mixture (+/-)-AM1 offers additional cost savings with maintained potency and selectivity [1].

Acetylcholinesterase Inhibitor Scaffold Optimization with Validated SAR Model

Drug discovery teams optimizing AChE inhibitors for Alzheimer's disease should employ (+)-lupinine as a scaffold based on the established SAR model derived from 50 lupinine esters and 13 triazole derivatives [1]. The benchmark IC50 range (24.4-111.3 µM for baseline esters) and identified key physicochemical descriptors (from LDA of 11 SwissADME parameters) provide a rational framework for predicting derivative activity [1]. Researchers can design triazole-substituted analogs with confidence, as the optimal derivative achieved IC50 = 8.2 µM—equivalent to galantamine—with demonstrated mixed-type inhibition kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Lupinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.